4-Amino-4'-hydroxy-3-methyldiphenylamine

Description

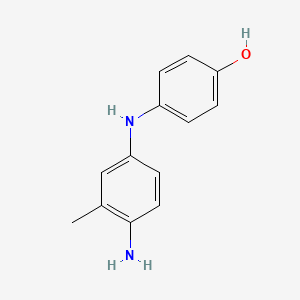

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-3-methylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-8-11(4-7-13(9)14)15-10-2-5-12(16)6-3-10/h2-8,15-16H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXPJGJSAMZYBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024483 | |

| Record name | 4-(4-Amino-3-methylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-amino-4'-hydroxy-3-methyldiphenylamine is a black crystalline solid. (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6219-89-2, 1327-57-7, 85586-03-4 | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-[(4-Amino-3-methylphenyl)amino]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Methyl-4'-amino-4-hydroxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursol Blue Grey OM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Sulphur Blue 7 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(4-amino-3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Amino-3-methylanilino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-[(4-amino-3-methylphenyl)amino]-, reaction products with sodium sulfide (Na2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-amino-m-tolyl)amino]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Sulphur Blue 7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-METHYL-4'-AMINO-4-HYDROXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YB07WHF8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. SULPHUR BLUE 7 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (NTP, 1992) | |

| Record name | 4-AMINO-4'-HYDROXY-3-METHYLDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Reactivity and Derivatization of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Electrophilic Aromatic Substitution Reactions on 4-Amino-4'-hydroxy-3-methyldiphenylamine Substrate

The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and hydroxyl substituents. The directing effects of these groups, along with the methyl group on one of the rings, influence the position of incoming electrophiles. The amino group is a strong activating group and directs electrophiles to the ortho and para positions relative to it. Similarly, the hydroxyl group is also a potent activating group with ortho and para directing effects. The methyl group is a weaker activating group, also directing ortho and para.

The interplay of these directing effects determines the regioselectivity of substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The precise outcome of these reactions would depend on the specific reaction conditions, including the nature of the electrophile and the solvent used. For instance, in a related compound, 4-amino-3-methylphenol, which shares a similarly substituted ring, the amino and hydroxyl groups direct incoming substituents. sigmaaldrich.com

Reactions Involving the Amino and Hydroxyl Functionalities of this compound

The amino and hydroxyl groups are the primary sites for a range of chemical modifications. The amino group, being basic, can undergo reactions typical of primary aromatic amines. These include diazotization upon treatment with nitrous acid, which can then be followed by various Sandmeyer or related reactions to introduce a wide array of substituents. It can also undergo acylation with acid chlorides or anhydrides to form amides, and alkylation to form secondary or tertiary amines.

The hydroxyl group, being phenolic, is acidic and can be deprotonated to form a phenoxide ion. This enhances its nucleophilicity, allowing for Williamson ether synthesis to form ethers. Esterification of the hydroxyl group can be achieved by reacting it with carboxylic acids or their derivatives. For example, the synthesis of various ester derivatives of 7-hydroxycoumarins has been explored to enhance their biological activities. mdpi.com

The presence of both an amino and a hydroxyl group opens up the possibility of intramolecular reactions or the selective protection of one group while reacting the other. For instance, the amino group could be selectively acylated in the presence of the phenolic hydroxyl group under controlled conditions.

Oxidation and Reduction Chemistry of this compound

The oxidation of this compound can lead to a variety of products, depending on the oxidizing agent and reaction conditions. The amino and hydroxyl groups are susceptible to oxidation. The oxidation of similar aminophenol structures can lead to the formation of quinone-imine species. In the presence of copper(II) ions, a related compound, 4-amino-3-methylphenol, has been shown to cause DNA damage, suggesting the formation of reactive species upon oxidation. sigmaaldrich.com

A related compound, 4-amino-4'-methyldiphenylamine, has been studied as a redox indicator. nih.gov It exhibits reversible one-color indicator properties, with its oxidized form being red-violet. nih.gov The formal potential of this indicator is dependent on the pH. nih.gov This suggests that this compound could also possess interesting redox properties, potentially forming colored oxidized species. The hydroxyl group can also be oxidized, and in some cases, oxidation can lead to polymerization.

Reduction reactions are less common for this substrate unless other reducible functional groups are introduced. However, the synthesis of 4-aminodiphenylamine derivatives can involve a reduction step. For example, a process for preparing 4-aminodiphenylamine derivatives involves the reduction of a dye precursor using agents like sodium hydrosulfite or zinc dust. google.com

| Redox Property | Observation for a related compound (4-amino-4'-methyldiphenylamine) | Reference |

| Indicator Type | Reversible, one-color | nih.gov |

| Color of Oxidized Form | Red-violet | nih.gov |

| Molar Absorptivity | 6 x 10³ l.mole⁻¹.cm⁻¹ at λmax = 510 nm | nih.gov |

| Formal Potential Equation | E = 0.735 - 0.059 pH | nih.gov |

| Dissociation Constants | pK₁ = -0.08 ± 0.09, pK₂ = 5.09 ± 0.02 | nih.gov |

Formation of Polymeric Structures and Macromolecular Precursors from this compound

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of various polymeric structures. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, polyethers, and other polymers.

For instance, the amino group can react with dicarboxylic acids or their derivatives to form polyamides. Similarly, the hydroxyl group can react with dicarboxylic acids to yield polyesters. The formation of polyethers can be achieved through the reaction of the phenoxide ion with dihaloalkanes.

The potential for both functional groups to react allows for the creation of more complex polymer architectures, including cross-linked polymers if a trifunctional co-monomer is used. The resulting polymers could possess interesting properties such as thermal stability, conductivity, or specific binding capabilities, depending on the polymer backbone and any further modifications.

Synthesis of Heterocyclic Derivatives and Fused Ring Systems Incorporating this compound Moieties

The reactive amino and hydroxyl groups of this compound serve as key handles for the construction of various heterocyclic rings. These reactions often involve condensation with bifunctional reagents.

For example, the amino group can react with 1,3-dicarbonyl compounds in the Pechmann condensation to form coumarins, or with α,β-unsaturated carbonyl compounds to yield dihydropyridines. The reaction of the amino group with other reagents can lead to the formation of various nitrogen-containing heterocycles.

The hydroxyl group can also participate in cyclization reactions. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a cyclic carbonate. The synthesis of heterocyclic derivatives from 7-hydroxy-4-methyl coumarin (B35378) has been reported, where the hydroxyl group is a key reactive site for building more complex structures, including tetrazoles, thiazolidinones, β-lactams, and oxazepines. uobaghdad.edu.iq Similarly, the synthesis of various heterocyclic derivatives from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been achieved, demonstrating the versatility of the amino group in forming heterocyclic systems. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in 4-Amino-4'-hydroxy-3-methyldiphenylamine.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their neighboring protons. The aromatic region (typically δ 6.5-8.0 ppm) would show a complex pattern of signals corresponding to the seven protons on the two phenyl rings. The methyl group protons would appear as a singlet, likely in the upfield region (around δ 2.0-2.5 ppm). The amine (-NH₂) and hydroxyl (-OH) protons would also produce signals whose chemical shifts are dependent on the solvent and concentration.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, 13 distinct signals would be expected in the absence of accidental overlap. The chemical shifts would indicate the nature of each carbon atom (aromatic, methyl, or substituted aromatic carbons).

Predicted ¹H and ¹³C NMR Data (Based on related structures):

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.2 | ~18-22 |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-N | - | 135 - 150 |

| Aromatic C-O | - | 145 - 160 |

| Aromatic C-C | - | 120 - 140 |

| Amine (NH₂) | Variable | - |

| Hydroxyl (OH) | Variable | - |

2D-NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignment

To definitively assign each proton and carbon signal, a suite of 2D-NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. rsc.orgsdsu.edu It would be crucial for identifying which protons are adjacent to each other on the aromatic rings, helping to trace the connectivity of the substituted rings. rsc.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, providing a direct link between the ¹H and ¹³C NMR spectra. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nih.govcolumbia.edu This is particularly valuable for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the two aromatic rings through the amine bridge, as well as the positions of the methyl and hydroxyl groups relative to other atoms. nih.govcolumbia.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₃H₁₄N₂O), distinguishing it from other compounds with the same nominal mass.

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. It can detect the presence of starting materials, intermediates, and byproducts, even in trace amounts.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve cleavage of the C-N bonds of the diphenylamine (B1679370) core and losses of small neutral molecules or radicals from the substituents.

Predicted Key Mass Spectral Fragments:

| m/z | Possible Fragment Identity |

| 215 | [M+H]⁺ (protonated molecule) |

| 198 | [M - NH₃]⁺ |

| 186 | [M - CH₃ - H]⁺ |

| 108 | [C₆H₅NH₂]⁺ |

| 93 | [C₆H₅O]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the phenol (B47542) (a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic rings and the methyl group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations (around 1200-1350 cm⁻¹).

Predicted Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted IR Frequency Range | Predicted Raman Frequency Range |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| C=C Aromatic Ring Stretch | 1450-1600 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch | 1200-1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for analyzing the electronic structure of molecules like this compound. The molecule's core, diphenylamine, constitutes the primary chromophore, which is a system of conjugated pi (π) electrons across the two phenyl rings linked by a nitrogen atom. The absorption of UV-Vis radiation by this system promotes electrons from lower-energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher-energy ones (LUMO - Lowest Unoccupied Molecular Orbital), primarily through π → π* transitions.

The electronic properties of the diphenylamine chromophore are significantly modulated by the substituents on the phenyl rings. The amino (-NH₂) group and the hydroxyl (-OH) group are powerful auxochromes, meaning they are electron-donating groups that intensify and shift the absorption maxima to longer wavelengths (a bathochromic shift). This effect is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms. The methyl (-CH₃) group, being a weak electron-donating group, has a minor influence on the absorption spectrum.

While specific spectral data for this compound is not widely published, studies on analogous compounds provide insight. For instance, kinetic studies on the formation of poly(4-aminodiphenylamine) show a steady increase in absorbance at wavelengths of 410 nm, 580 nm, and above 700 nm, indicating significant electronic activity in this region for the monomer and its polymerized form. nih.gov The presence of both amino and hydroxyl groups in the target molecule would likely result in complex absorption bands in the UV-A and visible regions. Theoretical and experimental analyses of similar aminophenol-based structures confirm that the position and nature of electron-donating groups strongly influence the absorption and fluorescence properties. researchgate.net

Table 1: Expected UV-Vis Spectral Characteristics and Electronic Transitions

| Parameter | Expected Characteristic | Rationale |

|---|---|---|

| Primary Chromophore | Diphenylamine | Conjugated π-system across two phenyl rings and the bridging amine. |

| Primary Transitions | π → π* | Characteristic of aromatic and conjugated systems. |

| Influence of -NH₂ Group | Bathochromic Shift (to longer λ) & Hyperchromic Effect (increased intensity) | Auxochrome; lone pair on nitrogen extends conjugation. |

| Influence of -OH Group | Bathochromic Shift (to longer λ) & Hyperchromic Effect (increased intensity) | Auxochrome; lone pair on oxygen extends conjugation. |

| Expected λmax Region | ~280 - 450 nm | Based on data from substituted diphenylamines and aminophenols. nih.govresearchgate.netnih.gov |

Chromatographic Techniques for Separation and Purity Profiling (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, identification, and purity assessment of this compound, particularly in complex matrices like hair dye formulations. acs.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized techniques. acs.org

High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing polar, non-volatile aromatic amines. Reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase. rsc.orgwu.ac.th This setup allows for the effective separation of the target compound from other dye components and impurities. Detection is commonly achieved using a Photo-Diode Array (PDA) detector, which provides spectral information across a range of wavelengths, or a Mass Spectrometry (MS) detector for higher sensitivity and structural confirmation. rsc.orgwu.ac.th

Gas Chromatography (GC) , usually coupled with a Mass Spectrometry (GC-MS) detector, is another powerful tool. nih.govresearchgate.net However, due to the polarity and low volatility of this compound, direct analysis can be challenging, often resulting in poor peak shape and column bleed. To overcome this, derivatization is frequently employed. This process converts the polar -NH₂ and -OH groups into less polar, more volatile derivatives, for example, through acylation, making the compound more amenable to GC analysis. nih.gov

Table 2: Comparison of Chromatographic Techniques for Analysis

| Technique | Stationary Phase (Typical) | Mobile Phase / Carrier Gas | Detection | Key Considerations |

|---|---|---|---|---|

| RP-HPLC | Octadecylsilane (C18) or Octylsilane (C8) rsc.orgwu.ac.th | Acetonitrile (B52724)/Methanol (B129727) and buffered water mixture rsc.org | PDA, MS rsc.orgwu.ac.th | Ideal for polar compounds; no derivatization needed; high resolution. |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., Rxi®-5Sil MS) nih.gov | Helium | Mass Spectrometry | Often requires derivatization to improve volatility and peak shape. nih.gov |

Developing a robust quantitative method, typically using HPLC, is crucial for quality control. The goal is to create a method that is specific, accurate, precise, linear, and sensitive. asianjpr.comyoutube.com

The process begins with selecting an appropriate column, usually a C18 or C8 column, and a mobile phase system, often a gradient elution of acetonitrile or methanol with a buffered aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formate) to ensure optimal peak shape and resolution. rsc.orgwu.ac.th The detector wavelength for a PDA is selected based on the UV-Vis spectrum of the analyte, typically at its absorption maximum, to ensure the highest sensitivity.

Method validation is performed according to established guidelines. Recent studies on the quantitative analysis of hair dye components have established methods with excellent performance. For example, a 2024 study using HPLC-MS achieved limits of detection (LOD) in the range of 0.1–23.5 ng/mL and limits of quantification (LOQ) of 0.2–78.1 ng/mL for 54 different dye components. rsc.org Validation for a method analyzing 4-amino-3-nitrophenol (B127093) showed linearity with a correlation coefficient (r²) of 1.0, precision (as %RSD) below 2%, and recovery between 99-101%. pom.go.id These values serve as a benchmark for what can be expected from a well-developed method for this compound.

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

| Parameter | Typical Acceptance Criteria | Description | Reference |

|---|---|---|---|

| Linearity (r²) | > 0.999 | Demonstrates a proportional relationship between detector response and concentration. | wu.ac.thwu.ac.th |

| Accuracy (% Recovery) | 85% - 115% | Measures the closeness of the experimental value to the true value. | wu.ac.thwu.ac.th |

| Precision (%RSD) | ≤ 2% | Shows the degree of scatter between a series of measurements. | pom.go.id |

| LOD/LOQ | ng/mL to low µg/mL range | The lowest concentration that can be reliably detected and quantified. | rsc.orgresearchgate.net |

| Specificity/Selectivity | Baseline resolution (>1.5) from other components | The ability to assess the analyte unequivocally in the presence of other components. | pom.go.id |

The this compound molecule is achiral and does not have enantiomers. However, the principles of chiral separation are highly relevant for its structural analogues, many of which are chiral primary or secondary amines used in various applications. chromatographyonline.comnih.gov

Chiral separations are predominantly achieved using HPLC with a Chiral Stationary Phase (CSP) or Capillary Electrophoresis (CE) with a chiral selector in the buffer. nih.govjiangnan.edu.cn CSPs, such as those based on cyclodextrins, cyclofructans, or polysaccharide derivatives, create a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. chromatographyonline.comnih.gov For example, halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines have been successfully separated using cyclodextrin-based CSPs in HPLC and as mobile phase additives. nih.gov Similarly, CE with cyclodextrins as chiral selectors is a powerful technique for the enantioseparation of amines. nih.govgoogle.com

X-ray Crystallography for Solid-State Structural Determination (if available)

As of this writing, a specific single-crystal X-ray structure for this compound does not appear to be available in public databases. However, extensive crystallographic studies on substituted diphenylamine derivatives provide a clear and reliable model for its expected solid-state structure. researchgate.netrsc.org

Diphenylamine-based molecules are characteristically non-planar. The two phenyl rings are twisted out of the plane relative to each other, with a significant C-N-C bond angle and non-zero torsion angles. This twisted conformation is a result of steric hindrance between the ortho-hydrogens on the adjacent phenyl rings. rsc.orgrsc.org

Table 4: Representative Crystallographic Data for a Substituted Diphenylamine Analogue (C₁₈H₁₄Cl₂N₂O₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Unit Cell Parameters | a = 26.989(7) Å, b = 8.414(2) Å, c = 14.642(4) Å, β = 99.651(8)° | researchgate.net |

| Volume (V) | 3300.7(16) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 8 | researchgate.net |

| Key Structural Feature | Non-planar molecule with significant twist between phenyl rings. | researchgate.netrsc.org |

| Dominant Intermolecular Force | Hydrogen Bonding | researchgate.netnih.gov |

Data is for an analogous compound to illustrate typical values.

Computational and Theoretical Studies of 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that performed DFT calculations on 4-Amino-4'-hydroxy-3-methyldiphenylamine. Therefore, information regarding its optimized geometry, vibrational frequencies, HOMO-LUMO analysis, or frontier molecular orbital theory is not available.

Geometry Optimization and Vibrational Frequency Analysis

Specific data on the optimized bond lengths, bond angles, and vibrational modes of this compound from DFT calculations are not available in the scientific literature.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

There are no accessible research findings detailing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, nor any discussion of its electronic properties based on frontier molecular orbital theory.

Molecular Dynamics (MD) Simulations of this compound in Various Chemical Environments (non-biological)

No literature documenting MD simulations of this compound in any chemical environment was identified.

Prediction of Spectroscopic Parameters via Computational Methods

There are no available studies that computationally predict the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound.

Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations

No computational studies on the reaction mechanisms or transition state analyses involving this compound could be located.

Quantitative Structure-Property Relationship (QSPR) Modeling for Material Science Applications (excluding biological activity)

No QSPR models specifically developed for or including this compound for material science applications were found in the reviewed literature.

Applications of 4 Amino 4 Hydroxy 3 Methyldiphenylamine in Material Science and Advanced Technologies

Role in Polymer Chemistry and Polymer Additives

The bifunctional nature of 4-Amino-4'-hydroxy-3-methyldiphenylamine, possessing both a reactive amine and a phenolic hydroxyl group, makes it a candidate for several roles in polymer chemistry. These include acting as a stabilizing agent against degradation and as a monomeric unit in the synthesis of advanced polymer formulations.

Antioxidant Mechanisms and Stabilization in Polymeric Materials

While specific studies on this compound as a primary antioxidant are not extensively documented, its structural components—a secondary aromatic amine and a hindered phenolic group—are well-known antioxidant moieties. This suggests it can function as a potent stabilizer for polymeric materials through complementary mechanisms.

The antioxidant activity of such a compound would likely proceed via two primary pathways:

Chain-Breaking Donor (Primary Antioxidant): The phenolic hydroxyl group can donate a hydrogen atom to reactive peroxy radicals (ROO•), neutralizing them and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the adjacent methyl group, preventing it from initiating new oxidation chains.

Radical Scavenging (Secondary Antioxidant): The secondary amine group can also participate in radical scavenging, similar to the mechanism of Hindered Amine Light Stabilizers (HALS). wikipedia.orgadditivesforpolymer.comchempoint.comuvabsorber.com3vsigmausa.com These amines can trap free radicals generated by photo-oxidation, and through a cyclic process known as the Denisov cycle, they can be regenerated, providing long-term protection. wikipedia.org

The combination of these two functionalities in a single molecule can lead to a synergistic effect, providing comprehensive protection against both thermal and photo-oxidative degradation. The general mechanism for radical scavenging by hindered amines is outlined below.

| Step | Reaction | Description |

| 1 | P• + O₂ → POO• | Polymer radical reacts with oxygen to form a peroxy radical. |

| 2 | POO• + R₂NH → POOH + R₂N• | The hindered amine donates a hydrogen to the peroxy radical. |

| 3 | R₂N• + P• → R₂NP | The aminyl radical can terminate another polymer radical. |

| 4 | R₂N• + POO• → R₂NO• + PO• | Formation of a stable nitroxyl (B88944) radical. |

| 5 | R₂NO• + P• → R₂NOP | The nitroxyl radical scavenges another polymer radical. |

This table illustrates a simplified, generalized mechanism for hindered amine light stabilizers. The specific reactions for this compound may vary.

Precursors for Advanced Polymer Formulations with Enhanced Properties

The presence of both an amino and a hydroxyl group allows this compound to be used as a monomer in the synthesis of various high-performance polymers. These functional groups can react with other monomers, such as dianhydrides, diacyl chlorides, or diisocyanates, to form polymers with tailored properties.

For instance, it could be incorporated into the backbone of:

Polyimides: The diamine functionality can react with dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically imidized to form highly thermally stable polyimides. researchgate.netresearchgate.net The incorporation of the flexible ether linkage and the bulky methyl group from the diphenylamine (B1679370) structure could enhance solubility and processability without significantly compromising thermal stability.

Polyamides: Reaction with diacyl chlorides would yield aromatic polyamides (aramids), known for their high strength and thermal resistance.

Polyurethanes and Polyureas: The hydroxyl and amino groups can react with diisocyanates to form polyurethanes and polyureas, respectively.

The inclusion of this specific monomer could impart intrinsic antioxidant and antiozonant properties to the resulting polymer, potentially reducing the need for external additives.

| Polymer Class | Reacting Monomer | Potential Properties |

| Polyimides | Dianhydrides | High thermal stability, enhanced solubility, good processability. |

| Polyamides | Diacyl Chlorides | High strength, thermal resistance, inherent antioxidant properties. |

| Polyurethanes | Diisocyanates | Enhanced thermal and oxidative stability. |

This table outlines the potential applications of this compound as a monomer and the expected properties of the resulting polymers.

Development of Antidegradants and Antiozonants for Rubber and Elastomers

Substituted p-phenylenediamines are widely used as antidegradants and particularly as antiozonants in the rubber industry. nih.govacs.orgacs.orgnih.gov These compounds function by migrating to the surface of the rubber and reacting with ozone before it can attack the unsaturated polymer backbone, a process known as kinetic scavenging. nih.govacs.org They can also form a protective film on the rubber surface that acts as a physical barrier to ozone. nih.govutwente.nl

Given its structural similarity to p-phenylenediamines, this compound is expected to be an effective antiozonant. The mechanism would involve the reactive amine and phenolic groups readily reacting with ozone, thus protecting the elastomer from cracking and degradation. The presence of the methyl group may also influence its solubility and migration rate within the rubber matrix.

Development of Dyes, Pigments, and Optical Materials

The aromatic structure of this compound, combined with its electron-donating amino and hydroxyl groups, makes it a valuable scaffold for the synthesis of dyes and pigments.

Chromophore Design and Structure-Color Relationship in this compound Derivatives

A chromophore is the part of a molecule responsible for its color. In derivatives of this compound, the diphenylamine core acts as an excellent electron donor. By coupling this molecule with various electron-accepting groups, it is possible to create a wide range of dyes with different colors and properties.

The color of the resulting dye is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong electron-donating nature of the amino and hydroxyl groups raises the HOMO energy level, while the introduction of an electron-withdrawing group (acceptor) lowers the LUMO energy level. This push-pull system decreases the HOMO-LUMO gap, shifting the absorption of light to longer wavelengths (a bathochromic or red-shift), resulting in deeper colors.

For example, diazotization of the primary amino group followed by coupling with another aromatic compound (an azo coupling reaction) would produce azo dyes. jbiochemtech.comunb.cacuhk.edu.hk The final color would depend on the electronic properties of the coupling partner.

| Electron Acceptor Group | Expected Color Shift | Dye Class |

| Azo Group (-N=N-Ar) | Yellow to Red | Azo Dyes |

| Nitro Group (-NO₂) | Yellow to Orange | Nitro Dyes |

| Cyano Group (-CN) | Dependent on overall structure | Various |

This table illustrates the general relationship between the type of electron acceptor group coupled with the this compound core and the expected color of the resulting dye.

Applications in Specialty Dyeing and Printing Technologies

Dyes derived from this compound could find applications in various specialty dyeing and printing technologies, depending on their final chemical structure and properties.

Disperse Dyes: If the resulting dye molecule is small, non-ionic, and has limited water solubility, it could be suitable as a disperse dye for coloring synthetic fibers like polyester.

Reactive Dyes: By incorporating a reactive group (such as a triazine or vinyl sulfone) into the dye structure, it could be used as a reactive dye for cellulosic fibers like cotton. ekb.egresearchgate.netresearchgate.net These dyes form a covalent bond with the fiber, resulting in excellent wash fastness.

Acid Dyes: The introduction of sulfonic acid groups would render the dye water-soluble and suitable for dyeing protein fibers like wool and silk, as well as nylon. sciencepublishinggroup.com

Advanced Functional Materials

The development of advanced functional materials is a cornerstone of modern technological progress. While diphenylamine and its derivatives have been investigated for various applications, the specific compound this compound has not been a focus of this research.

Applications in Chemical Sensing Technologies (excluding biosensors)

There is currently no available research demonstrating the application of this compound in chemical sensing technologies. The inherent structure of the molecule, featuring both an electron-donating amino group and a hydrogen-bonding hydroxyl group, could theoretically enable it to act as a recognition element for certain analytes. For instance, the amino group could interact with acidic vapors, while the hydroxyl group could form hydrogen bonds with various polar molecules. However, without experimental data, its selectivity, sensitivity, and response mechanism as a chemical sensor remain purely speculative.

Potential in Electronic and Optoelectronic Materials (excluding biological applications)

The scientific literature lacks studies on the electronic and optoelectronic properties of this compound. Generally, diphenylamine-based polymers can exhibit interesting electro-optical properties, such as electrochromism or charge-transport capabilities, making them suitable for use in devices like organic light-emitting diodes (OLEDs) or solar cells. The specific substitutions on this compound could influence the electronic band gap, charge mobility, and stability of any resulting polymers. Nevertheless, no such polymers appear to have been synthesized or characterized.

Catalytic Applications of Metal Complexes Incorporating this compound Ligands

No studies have been found that describe the synthesis or catalytic activity of metal complexes incorporating this compound as a ligand. The amino and hydroxyl groups present in the molecule could potentially chelate to a metal center, forming a stable complex. Such complexes could, in theory, catalyze a variety of organic transformations. The electronic and steric environment provided by the ligand would be a critical determinant of the catalytic activity and selectivity of the metal center. However, the potential of this specific diphenylamine derivative as a ligand in catalysis is an area that remains to be explored.

Environmental Considerations and Fate of 4 Amino 4 Hydroxy 3 Methyldiphenylamine Excluding Human Exposure

Environmental Degradation Pathways of 4-Amino-4'-hydroxy-3-methyldiphenylamine

The environmental degradation of this compound is likely governed by a combination of physical partitioning and chemical transformation, with biodegradation playing a potentially limited role. Studies on the broader class of SDPAs in wastewater treatment plants (WWTPs) indicate that the primary removal mechanism is sorption to sludge rather than significant biodegradation. nih.gov One study found that a median of 85% of the initial mass of SDPAs was found in sludge, suggesting high persistence in this matrix. nih.gov

Given its structure, which contains both an amino and a hydroxyl group on different phenyl rings, this compound is susceptible to oxidation. This is a key transformation pathway for analogous compounds like p-phenylenediamines (PPDs), which are known to oxidize into their corresponding quinone derivatives (PPD-Qs). nih.govnih.govresearchgate.net This transformation can occur in various environmental compartments, including water and soil.

While some simpler aromatic amines can be fully mineralized to carbon dioxide and water by microorganisms, complex substituted amines are often more recalcitrant. mdpi.comresearchgate.net The structure of this compound, with its two linked aromatic rings and multiple functional groups, suggests that its complete biodegradation would be a slow process in the environment. In anaerobic environments, such as those used to treat certain industrial effluents, related azo dye structures are known to be cleaved at the azo bond to form aromatic amines, which may then undergo further degradation under aerobic conditions. researchgate.net

Identification and Characterization of Environmental Transformation Products and Metabolites

Direct identification of transformation products for this compound is not documented in the reviewed literature. However, based on the chemistry of analogous compounds, the most probable environmental transformation products are oxidized species.

The oxidation of the parent compound is likely to form quinone-imine or di-quinone-type structures. This is strongly supported by extensive research on p-phenylenediamine (B122844) (PPD) antioxidants, where the formation of PPD-quinones (PPD-Qs) is a well-established environmental transformation. nih.govnih.govresearchgate.netresearchgate.net For instance, the antioxidant 6PPD is known to transform into 6PPD-quinone, a compound identified as being highly toxic to certain aquatic species. nih.gov The amino and hydroxyl moieties on the this compound molecule are prime sites for such oxidative reactions. In other applications, diphenylamine (B1679370) itself can be transformed into nitrodiphenylamine when used as a stabilizer in smokeless powder, indicating its reactivity towards nitrogen oxides. wikipedia.org

Analytical Methodologies for Environmental Monitoring of this compound in Non-Biological Matrices

Specific analytical methods for this compound in environmental matrices are not detailed in available studies. However, robust methods have been developed for the wider class of SDPAs and related compounds in various non-biological matrices like wastewater, biosolids, and sediment. These methods generally involve a multi-step process of extraction, purification, and instrumental analysis.

Sample Extraction and Cleanup:

For liquid samples such as wastewater influent and effluent, Solid-Phase Extraction (SPE) is a common and effective technique for concentrating the analytes and removing interfering substances. researchgate.net Cartridges with modified styrene-divinylbenzene polymers are used for this purpose. researchgate.net An alternative for liquid samples is liquid-liquid extraction with a solvent like dichloromethane. sci-hub.se

For solid samples like sediment and biosolids, solvent extraction is employed. A mixture of hexane (B92381) and acetone (B3395972) has been shown to provide good recoveries for target analytes. sci-hub.se Following extraction, a cleanup step, often using silica (B1680970) gel column chromatography, is necessary to purify the sample extract before analysis. sci-hub.se

Instrumental Analysis: The state-of-the-art for detecting and quantifying substituted diphenylamines at low environmental concentrations is chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most frequently cited technique, offering high sensitivity and specificity. nih.gov Ultra-Performance Liquid Chromatography (UPLC-MS/MS) provides rapid analysis times and robust separation of multiple amine compounds. acs.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method is also used for the determination of diphenylamine derivatives in environmental samples. researchgate.netacs.org

Other Detectors: High-Performance Liquid Chromatography (HPLC) can also be paired with Diode-Array Detection (DAD) or Fluorescence Detection (FLD) for quantification. spkx.net.cnresearchgate.net

The table below summarizes analytical methodologies developed for related diphenylamine and aminophenol compounds.

| Analyte Class | Matrix | Extraction/Cleanup Method | Analytical Instrument | Detection Limits (LOD/LOQ) | Source |

| Substituted Diphenylamines (SDPAs) | Wastewater, Biosolids | Solid-Phase Extraction (SPE), Solvent Extraction | UPLC-MS/MS | LOQ: 0.06–0.3 ng/mL | researchgate.net |

| Diphenylamine Derivatives | Wastewater, Biosolids, Sediment | Solvent Extraction (Dichloromethane), Silica Gel Cleanup | GC-MS/MS | Not specified | sci-hub.seacs.org |

| Diphenylamine | Food (Apples, Pears) | Dispersive Liquid-Liquid Microextraction (DLLME) | Ion Mobility Spectrometry (IMS) | LOD: 7.5 µg/L (solution) | ijcce.ac.ir |

| Diphenylamine | Food (General) | SPE, Methanol (B129727) Extraction | HPLC-DAD | LOD: 0.10 mg/kg | spkx.net.cn |

| Diphenylamine | Agricultural Products | Ethyl Acetate (B1210297) Extraction | HPLC-FLD | LOD: 0.02 ppm | researchgate.net |

| Phenolic Antioxidants | Industrial Wastewater | SPE (Styrene Divinylbenzene) | HPLC-DAD | LOD: 1.6–4.8 mg/L | researchgate.net |

| 4-Aminophenol | Cell Culture Supernatant | Not Applicable | HPLC-MS | Not specified | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Remediation Strategies for this compound Contamination in Industrial Effluents or Sites

Remediation strategies specifically for this compound have not been reported. However, a range of technologies used for treating industrial effluents containing dyes, antioxidants, and other aromatic amines are applicable.

In Conventional Wastewater Treatment: Studies on SDPAs in municipal WWTPs show that these compounds are predominantly removed from the liquid phase by adsorbing to sludge. nih.gov Removal efficiencies for total SDPAs can vary widely, from 57.9% to over 90%, depending on the treatment process. nih.govresearchgate.net Processes like a cyclic activated sludge system combined with a V-shape filter have demonstrated higher removal efficiencies. nih.gov This indicates that while conventional biological treatment can reduce the concentration in discharged water, it largely transfers the pollutant to biosolids, which then requires further management.

Advanced Treatment for Industrial Effluents: Industrial waste streams from dye or chemical manufacturing often require more advanced and targeted treatment methods due to higher concentrations and the recalcitrant nature of the pollutants.

Physicochemical Methods: These are effective for removing a broad range of organic compounds.

Adsorption: Using materials with high surface area like activated carbon, zeolites, or even bio-based materials like orange peels can effectively adsorb dyes and related aromatic compounds from water. mdpi.comnih.gov

Membrane Filtration: Technologies such as ultrafiltration, nanofiltration, and reverse osmosis can physically separate dye molecules and other large organic compounds from wastewater. nih.govencyclopedia.pub

Advanced Oxidation Processes (AOPs): AOPs are highly effective at chemically degrading persistent organic pollutants. Common AOPs include the Fenton process (using hydrogen peroxide and an iron catalyst) and UV/H₂O₂ systems, which generate highly reactive hydroxyl radicals to break down complex molecules. encyclopedia.pub

Biological Methods: These strategies aim to use microbial activity to degrade pollutants.

Bioreactors: Specialized bioreactors using curated microbial communities (bacteria and fungi) can be designed to treat specific industrial effluents. researchgate.netnih.gov Often, a combination of anaerobic and aerobic stages is used to first break down complex structures like azo dyes into aromatic amines, which are then mineralized in the aerobic stage. researchgate.net

Immobilization: To improve efficiency and protect microorganisms from toxicity, they can be immobilized on a support material. For example, bacteria immobilized on nanoceramics have shown enhanced biodegradation of pesticides. mdpi.com This approach could be adapted for treating effluents containing substituted diphenylamines.

Future Research Directions for 4 Amino 4 Hydroxy 3 Methyldiphenylamine

Exploration of Novel and Efficient Synthetic Routes

The synthesis of substituted diphenylamines often involves multi-step procedures that may rely on harsh reaction conditions, expensive catalysts, or generate significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to 4-Amino-4'-hydroxy-3-methyldiphenylamine.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of sustainable solvents, such as deep eutectic solvents, which have been successfully employed in other condensation reactions like the Knoevenagel condensation for synthesizing diphenylamine-based colorants. nih.govmdpi.com This approach could reduce reliance on volatile and toxic organic solvents.

Advanced Catalysis: Research into novel catalytic systems, such as biocatalysts (e.g., lipases) or highly efficient metal-based catalysts (e.g., palladium or copper complexes), could lead to milder reaction conditions and improved yields. nih.govresearchgate.net The development of reusable heterogeneous catalysts, like those based on zeolites or functionalized silica (B1680970), could also significantly improve the process economy and sustainability. google.com

Flow Chemistry and Process Intensification: Transitioning from traditional batch synthesis to continuous flow processes could offer superior control over reaction parameters, leading to higher purity, reduced reaction times, and enhanced safety. Microwave-assisted synthesis is another promising technique that can dramatically accelerate reaction rates for the formation of heterocyclic compounds and their derivatives. mdpi.com

Atom-Economical Reactions: Designing synthetic strategies that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Future work could explore novel C-N coupling strategies or one-pot reaction sequences that build the this compound scaffold with minimal formation of byproducts. nih.govresearchgate.net

Design and Synthesis of Derivatives with Tailored Material Properties

The functional groups of this compound serve as ideal anchor points for chemical modification, allowing for the creation of a diverse library of derivatives with properties tailored for specific high-value applications.

Future research in this area should focus on:

Enhanced Antioxidant and Stabilizer Performance: While diphenylamines are known antioxidants, their efficacy can be fine-tuned. wikipedia.org Synthesizing derivatives by modifying the amino or hydroxyl groups, or by adding sterically hindering groups to the aromatic rings, could enhance antioxidant activity, thermal stability, and compatibility within various polymer matrices like polyamides or polyolefins. nih.govmdpi.com The goal is to create superior stabilizers that prevent thermo-oxidative degradation in high-performance plastics and lubricants. nih.gov

Electroactive and Optoelectronic Materials: Diphenylamine (B1679370) and its derivatives are promising building blocks for electroactive polymers and organic electronics. researchgate.netdntb.gov.ua By incorporating this compound into larger conjugated systems, researchers could develop new materials for applications such as electrochromic devices, hole-transport layers in OLEDs, or sensors. researchgate.net The donor-acceptor strategy, where diphenylamine acts as the electron donor, can be used to tune the band gap and photophysical properties of novel materials. dntb.gov.ua

Polymer Science: The amine and hydroxyl functionalities allow the molecule to be used as a monomer or a cross-linking agent in the synthesis of advanced polymers like polyimides or polyurethanes. researchgate.net Derivatization could lead to the creation of polyimides with enhanced solubility, thermal stability, and specific dielectric properties suitable for energy storage applications or flexible electronics. rsc.org

Integration of this compound into Multi-Component Systems for Advanced Applications

The performance of a functional molecule can often be amplified when it is integrated into a larger, multi-component system. Future studies should explore the incorporation of this compound and its derivatives into composite and hybrid materials to achieve synergistic properties.

Promising research directions include:

Polymer Composites and Blends: The dispersion of this compound into polymer matrices is a direct application of its potential as an antioxidant. nih.gov Future work could focus on creating hybrid materials by combining it with nano-fillers like carbon nanotubes, graphene, or porous carbons. mdpi.com Such composites could exhibit enhanced mechanical strength, thermal stability, and electrical conductivity, making them suitable for demanding engineering applications.

Functional Coatings and Films: As a stabilizer, derivatives of this compound could be incorporated into protective coatings to prevent degradation from UV radiation and oxidation. Research into its use in thin films could lead to the development of smart surfaces with sensing or electrochromic capabilities. researchgate.net

Supramolecular Assemblies: The hydrogen-bonding capabilities of the amine and hydroxyl groups make this compound an interesting candidate for building supramolecular structures, such as hydrogels or liquid crystals. rsc.org In these systems, non-covalent interactions guide the self-assembly of molecules into ordered architectures, which can be designed to respond to external stimuli like pH or temperature. rsc.org

Advanced Computational Studies for Predictive Modeling of Reactivity and Material Performance

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. Applying these methods to this compound can accelerate its development for targeted applications.

Future computational efforts should include:

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR studies can establish mathematical relationships between the chemical structure of derivatives and their physical properties, such as solubility, thermal stability, or antioxidant efficacy. researchgate.net These models can be used to pre-screen virtual libraries of derivatives to identify the most promising candidates for synthesis. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov Such calculations can help elucidate reaction mechanisms for its synthesis, predict its antioxidant potential by calculating bond dissociation energies, and model its electronic properties (e.g., HOMO/LUMO energy levels) to assess its suitability for optoelectronic applications. dntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound when integrated into larger systems, such as polymer blends or composites. These simulations can provide insights into its compatibility with the host matrix, its diffusion characteristics, and its interaction with other components at the atomic level, which is crucial for understanding its performance as a stabilizer or functional additive. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 4-Amino-4'-hydroxy-3-methyldiphenylamine, and how can its purity be validated?

Methodological Answer: Synthesis typically involves coupling reactions between substituted aniline derivatives under controlled conditions. For example:

- Step 1: React 4-amino-3-methylaniline with 4-hydroxyphenylamine in the presence of a coupling agent (e.g., palladium catalysts or oxidative agents like NaNO₂/HCl).

- Step 2: Purify the product via column chromatography or recrystallization using ethanol/water mixtures.

- Purity Validation:

- Spectroscopy: Use -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) and FT-IR for functional groups (N-H stretch at ~3400 cm⁻¹, O-H at ~3200 cm⁻¹).

- Mass Spectrometry: Confirm molecular weight (214.26 g/mol) via ESI-MS or GC-MS .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and handling.

- Ventilation: Ensure local exhaust ventilation to minimize inhalation of dust or vapors.

- Storage: Store in airtight containers away from oxidizers and light. Label containers with GHS hazard symbols (skin sensitization, acute aquatic toxicity) .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers design experiments to assess the potential endocrine-disrupting effects of this compound based on EPA screening recommendations?

Methodological Answer:

- In Vitro Assays: Use ER/AR transcriptional activation assays (e.g., OECD TG 455) to evaluate estrogenic/androgenic activity.

- In Vivo Models: Employ zebrafish embryo toxicity tests (FET, OECD TG 236) to assess developmental effects linked to endocrine disruption.

- Dose-Response Analysis: Test concentrations ranging from 1 nM to 100 µM, with 17β-estradiol or bisphenol A as positive controls. Include solvent controls (e.g., DMSO <0.1%) to avoid artifacts .

Q. What analytical techniques are suitable for resolving structural ambiguities or confirming substitution patterns in this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm the positions of the amino, hydroxy, and methyl groups.

- 2D-NMR: Utilize -NMR and HSQC to assign aromatic carbons and heteronuclear couplings. NOESY can clarify spatial proximity of substituents.

- Computational Modeling: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate tautomeric forms .

Q. How should contradictory data regarding the compound's aquatic toxicity be addressed in environmental risk assessments?

Methodological Answer:

- Data Reconciliation: Cross-reference studies for variations in test organisms (e.g., Daphnia magna vs. algae), exposure durations, or pH/temperature conditions.

- Meta-Analysis: Pool EC₅₀/LC₅₀ values from multiple sources (e.g., EPA databases, academic studies) to calculate probabilistic hazard quotients.

- Mechanistic Studies: Investigate metabolites (e.g., quinone derivatives) via LC-MS to identify toxicologically active species. Validate using QSAR models for aromatic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.